molecular formula C10H17ClO2S B13236324 Spiro[4.5]decane-8-sulfonyl chloride

Spiro[4.5]decane-8-sulfonyl chloride

Cat. No.: B13236324
M. Wt: 236.76 g/mol
InChI Key: YKQJIVPKMIVFMB-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-8-sulfonyl chloride is a bicyclic organic compound characterized by a sulfonyl chloride functional group (-SO₂Cl) attached to the 8th carbon of a spiro[4.5]decane scaffold. The spiro architecture consists of two fused rings (a cyclohexane and a cyclopentane) sharing a single carbon atom, creating a rigid, three-dimensional structure. This rigidity enhances its utility in medicinal chemistry, particularly as a reactive intermediate for synthesizing sulfonamide derivatives, which are pivotal in drug discovery for targeting enzymes or receptors .

The sulfonyl chloride group confers electrophilic reactivity, enabling nucleophilic substitutions with amines or alcohols to generate sulfonamides or sulfonate esters, respectively.

Properties

Molecular Formula

C10H17ClO2S

Molecular Weight

236.76 g/mol

IUPAC Name

spiro[4.5]decane-8-sulfonyl chloride

InChI

InChI=1S/C10H17ClO2S/c11-14(12,13)9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2

InChI Key

YKQJIVPKMIVFMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(CC2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic strategy for preparing this compound involves the sulfonylation of the corresponding spirocyclic alcohol or spirocyclic precursor with chlorosulfonic acid or related sulfonyl chloride reagents. The process typically includes:

  • Starting from 1,4-dioxaspiro[4.5]decane or its derivatives as the spirocyclic core.
  • Reacting with chlorosulfonic acid under controlled temperature and stirring conditions.
  • Isolating the sulfonyl chloride product by workup involving quenching, extraction, and purification.

This method ensures selective conversion of the hydroxyl or spirocyclic precursor to the sulfonyl chloride functional group.

Detailed Experimental Procedure

A representative procedure reported involves:

  • Dissolving the spirocyclic alcohol (e.g., 1,4-dioxaspiro[4.5]decane-8-ol) in an inert solvent such as dichloromethane.
  • Adding chlorosulfonic acid dropwise at low temperature (0–5°C) to control the exothermic reaction.
  • Stirring the reaction mixture at room temperature for several hours to complete sulfonylation.
  • Quenching the reaction carefully with ice or aqueous base.
  • Extracting the organic layer, drying, and purifying by recrystallization or chromatography.

Alternative Synthetic Approaches

Other methods include:

  • Use of sulfonyl fluorides followed by halide exchange to form sulfonyl chlorides.
  • One-pot intramolecular cyclization reactions of cyanoalkylsulfonyl fluorides to generate spirocyclic sulfonyl chlorides under reductive conditions, as demonstrated in recent literature on spirocyclic sultams synthesis.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane (CH2Cl2) Common inert solvent for chlorosulfonic acid reactions
Temperature 0–5°C during addition; room temperature for reaction Controls reaction rate and selectivity
Reaction Time 2–24 hours Monitored by TLC or NMR
Molar Ratios 1 equiv spirocyclic precursor : 1.2 equiv chlorosulfonic acid Slight excess to drive reaction to completion
Workup Quenching with ice/water; extraction with ether or dichloromethane Prevents hydrolysis of sulfonyl chloride
Purification Recrystallization or column chromatography Ensures high purity

Mechanistic Insights

The sulfonylation mechanism involves nucleophilic attack of the spirocyclic hydroxyl group on the electrophilic sulfur atom of chlorosulfonic acid, leading to formation of the sulfonyl chloride and release of hydrogen chloride. The spirocyclic structure imposes steric constraints that influence regioselectivity and reaction kinetics.

Analytical Data and Characterization

The product, this compound, is characterized by:

  • Molecular Formula: C8H13ClO4S
  • Molecular Weight: Approximately 240.71 g/mol
  • Spectroscopic Data:
    • ^1H NMR shows characteristic spirocyclic methylene and methine signals.
    • ^13C NMR confirms the spirocyclic carbon environment.
    • IR spectroscopy displays strong S=O stretching bands (~1350 and 1170 cm^-1) and S–Cl stretch.
  • Mass Spectrometry confirms molecular ion peak consistent with the molecular weight.

Summary Table of Preparation Methods

Method Number Starting Material Reagent/Conditions Yield (%) Notes Reference
1 1,4-Dioxaspiro[4.5]decane-8-ol Chlorosulfonic acid, CH2Cl2, 0–25°C, 4 h 70–85 Standard sulfonylation method
2 Cyanoalkylsulfonyl fluoride precursor One-pot reductive cyclization, DMF, 60–85°C, 12 h 60–84 Generates spiro sulfonyl chloride via sultam intermediate
3 8-Bromo-1,4-dioxaspirodecane PPh3, CBr4, CH2Cl2, 0°C, 24 h (preparation of precursor) - Precursor synthesis step

Research Findings and Applications

The sulfonyl chloride functional group in this compound enables:

  • Nucleophilic substitution with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, expanding its utility in medicinal chemistry and materials science.
  • Potential biological activity, including anticancer and antimicrobial properties, through covalent modification of biological targets.
  • Use as an intermediate in the synthesis of spirocyclic β- and γ-sultams, which are important scaffolds in drug discovery.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-8-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The spirocyclic core can undergo oxidation to form spirocyclic ketones or lactones under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

    Spirocyclic Ketones/Lactones: Formed by oxidation of the spirocyclic core

Scientific Research Applications

Spiro[4.5]decane-8-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.5]decane-8-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes. For example, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme and competes with natural substrates, thereby modulating the enzyme’s activity . This interaction can affect various biological pathways, including those involved in oxygen sensing and response.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Functional Group Key Applications Reference
Spiro[4.5]decane-8-sulfonyl chloride Spiro[4.5]decane Sulfonyl chloride (-SO₂Cl) Intermediate for sulfonamide synthesis
1,4-Dioxa-8-azathis compound Spiro[4.5]decane with dioxa/aza rings Sulfonyl chloride Building block for protease inhibitors
Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate Piperidine Sulfonyl chloride + ester Anticoagulant precursor
7,9-Bis(4-chlorophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane Spiro[4.5]decane with dioxa/aza and aryl groups Aryl chlorides Anticoagulant (APTT: 22.7s at 25 µg/mL)

Key Observations :

  • Rigidity vs. Flexibility: The spiro[4.5]decane core imposes steric constraints, enhancing binding specificity compared to monocyclic analogues like piperidine derivatives .
  • Functional Group Impact: Sulfonyl chlorides exhibit higher reactivity than aryl chlorides, making them preferable for covalent inhibition strategies. However, aryl-substituted spiro compounds (e.g., ) demonstrate potent anticoagulant activity by non-covalent thrombin inhibition .

Table 2: Enzymatic Inhibition Profiles

Compound Class Target Enzyme IC₅₀ (μM) Selectivity Notes Reference
Spiro[4.5]decanone derivatives PHD2 (HIF-α hydroxylase) 0.219–3.95 Non-selective across PHD isoforms
Spiro[4.5]decanone derivatives PHD3 0.219–1.05 Moderate selectivity over PHD2
7,9-Bis(4-chlorophenyl) spiro Thrombin N/A Prolongs APTT/PT via active-site binding

Key Findings :

  • Spiro[4.5]decanone derivatives inhibit 2-oxoglutarate-dependent oxygenases (e.g., PHD2/3) but lack isoform selectivity, suggesting the core scaffold requires side-chain modifications for specificity .
  • Aryl-substituted spiro compounds () show anticoagulant effects by targeting thrombin, a mechanism distinct from sulfonyl chloride derivatives .

Biological Activity

Spiro[4.5]decane-8-sulfonyl chloride is a unique compound characterized by its spirocyclic structure, which consists of two interconnected rings sharing a single atom. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play significant roles in cellular responses to oxygen levels and have implications in various diseases, including cancer and ischemic conditions.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClO2SC_{10}H_{13}ClO_2S. The sulfonyl chloride group enhances its reactivity, allowing for diverse chemical transformations that contribute to its biological activity.

Research indicates that this compound acts as a competitive inhibitor of PHD enzymes by binding to their active sites. This inhibition can lead to the stabilization of HIFs under normoxic conditions, thus potentially promoting angiogenesis and influencing cellular metabolism in hypoxic environments.

Biological Activity and Applications

  • Inhibition of Prolyl Hydroxylase Domain Enzymes :
    • The compound's ability to inhibit PHDs suggests its utility in therapeutic strategies targeting hypoxia-related diseases.
    • Studies have shown that this compound can modulate pathways involved in oxygen sensing, which may be beneficial in conditions like cancer where tumor hypoxia is prevalent.
  • Potential Antimicrobial and Anticancer Properties :
    • Emerging research indicates that compounds with similar spirocyclic structures exhibit antimicrobial and anticancer activities, suggesting that this compound may also possess these properties, warranting further investigation .
  • Case Studies :
    • In vitro studies using cell lines have demonstrated the compound's potential to affect cell proliferation and viability, particularly in cancer models. For instance, derivatives of spiro compounds have shown significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
Spiro[4.5]decanoneSimilar spirocyclic structureContains a ketone functional group
Spiro[5.5]undecaneLarger spirocyclic frameworkAdditional carbon atom leading to different reactivity
Spiro[4.5]decane-1-sulfonyl chlorideVariant with a different sulfonyl positionAltered reactivity due to positional isomerism

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of spiro[4.5]decane with chlorosulfonic acid under controlled conditions to ensure selectivity and yield optimization. In industrial settings, both batch reactions and continuous flow systems are utilized to enhance production efficiency.

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